molecular formula C26H28ClN5 B2714876 N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride CAS No. 1056013-30-9

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

Numéro de catalogue B2714876
Numéro CAS: 1056013-30-9
Poids moléculaire: 446
Clé InChI: LMKQKGSROVKPDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride, also known as BQ-123, is a selective endothelin receptor antagonist. It is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary arterial hypertension, and cancer.

Mécanisme D'action

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride acts as a competitive antagonist of the ETA receptor by binding to the receptor and preventing the binding of endothelin-1 (ET-1), the endogenous ligand of the receptor. By blocking the ETA receptor, this compound reduces the vasoconstrictive effects of ET-1, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In animal studies, this compound has been shown to reduce blood pressure and improve cardiac function in hypertensive rats. It has also been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. Additionally, this compound has been investigated for its potential anti-cancer effects, as it has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride is its high selectivity for the ETA receptor, which reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the hydrophilic nature of this compound limits its ability to cross the blood-brain barrier, which may limit its potential therapeutic applications in certain diseases.

Orientations Futures

There are several future directions for the research of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride. One potential direction is the development of more stable analogs of this compound with longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of this compound for its potential therapeutic applications in other diseases, such as diabetes and kidney disease. Additionally, the combination of this compound with other drugs may enhance its therapeutic effects and reduce its limitations. Overall, the research on this compound holds great promise for its potential therapeutic applications in various diseases.

Méthodes De Synthèse

The synthesis of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride involves the solid-phase peptide synthesis (SPPS) method. The process involves the coupling of protected amino acids to the growing peptide chain on a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a hydrochloride salt.

Applications De Recherche Scientifique

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the endothelin A (ETA) receptor, which is involved in the regulation of vascular tone and blood pressure. This compound has been investigated for its potential use in the treatment of hypertension, pulmonary arterial hypertension, and cancer.

Propriétés

IUPAC Name

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5.ClH/c1-3-9-21(10-4-1)19-27-25-23-13-7-8-14-24(23)28-26(29-25)31-17-15-30(16-18-31)20-22-11-5-2-6-12-22;/h1-14H,15-20H2,(H,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQKGSROVKPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.